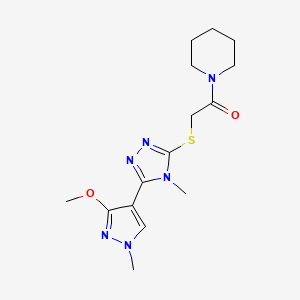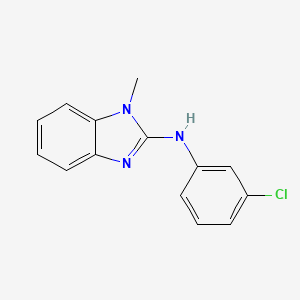![molecular formula C17H11Cl2N3OS B2766733 5-[(2,4-dichlorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 478046-18-3](/img/structure/B2766733.png)
5-[(2,4-dichlorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-[(2,4-dichlorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one” is a complex organic molecule that contains several functional groups and rings . It has an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a quinazolinone group, which is a type of nitrogen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The presence of the imidazole and quinazolinone rings would likely contribute to the stability of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of reactions .Scientific Research Applications
Synthesis and Antibacterial Activity
Quinazolines and imidazoles have garnered significant attention due to their broad biological activities. Research by S. Mood, U. Boda, and H. Guguloth (2022) in the Asian Journal of Chemistry details the synthesis of substituted phenyl-[1,2,4]triazolo[4,3-c]quinazolines starting from anthranilamide. These compounds were then evaluated for their in vitro antibacterial activity, with some demonstrating excellent growth inhibition activity compared to standard drugs like penicillin-G and streptomycin. This study highlights the potential of quinazoline derivatives in developing new antibacterial agents (Mood, Boda, & Guguloth, 2022).
Antiulcer Activity
A. Patil, S. Ganguly, and S. Surana (2010) explored the antiulcer activity of 2-[5-substituted-1-H-benzo(d)imidazol-2-yl sulfinyl]methyl-3-substituted quinazoline-4-(3H)-ones. These derivatives were synthesized and tested against pylorus ligation-induced, aspirin-induced, and ethanol-induced ulcers in a rat model. Some compounds showed higher activity than omeprazole, a standard used in the study. This work, published in the Journal of Chemical Sciences, underscores the therapeutic potential of quinazoline derivatives in ulcer treatment and prevention (Patil, Ganguly, & Surana, 2010).
Novel Synthesis Approaches
Research by C. Shiau, J. Chern, J. Tien, and Kang-chien Liu (1989) in the Journal of Heterocyclic Chemistry presented a new synthesis route for 2, 3-dihydroimidazo[1, 2-c]quinazolin-5(6H)-one and 3, 4-Dihydro-2H-pyrimido[1, 2-c]quinazolin-6(7H)-one. This study provides valuable insights into the synthesis methodologies of quinazoline derivatives, which could be crucial for the development of new compounds with potential applications in various fields of scientific research (Shiau, Chern, Tien, & Liu, 1989).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-[(2,4-dichlorophenyl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N3OS/c18-11-6-5-10(13(19)7-11)9-24-17-20-14-4-2-1-3-12(14)16-21-15(23)8-22(16)17/h1-7H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMNJSFPBLEBBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N=C2N1C(=NC3=CC=CC=C32)SCC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(2-thienylmethyl)benzenecarboxamide](/img/structure/B2766651.png)



![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2766657.png)

![4-acetyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2766660.png)
![(2E)-2-{3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}-3-(2,4-dichlorophenyl)prop-2-enenitrile](/img/structure/B2766662.png)
![N-(4-methoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2766664.png)


![[4-(2-Amino-1-morpholin-4-yl-ethyl)-phenyl]-dimethyl-amine](/img/structure/B2766670.png)

![2,5-dichloro-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-3-carboxamide](/img/structure/B2766672.png)
